REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[NH:9][CH2:10][CH2:11][CH2:12]2)[cH:6][cH:7]1.[CH2:13]([CH:14]=[CH2:15])[Br:16].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[K+:17].[K+:18].[O-:19][C:20]([O-:21])=[O:22]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[N:9]([CH2:15][CH:14]=[CH2:13])[CH2:10][CH2:11][CH2:12]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc(C2CCCN2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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C=CCN1CCCC1c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |